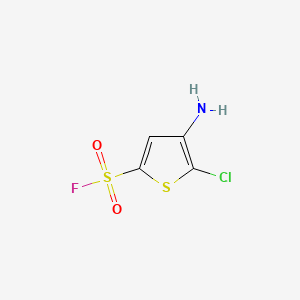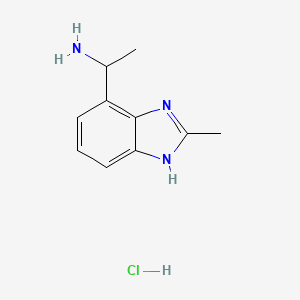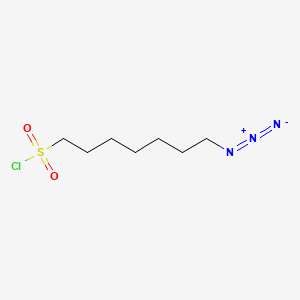
4-amino-5-chlorothiophene-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-chlorothiophene-2-sulfonyl fluoride (ACSF) is an organofluoride compound with a wide range of applications in scientific research. It is a versatile reagent used in the synthesis of a variety of compounds, as well as a valuable tool for studying biochemical and physiological processes.
科学的研究の応用
4-amino-5-chlorothiophene-2-sulfonyl fluoride is a valuable tool for studying biochemical and physiological processes. It has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, the study of protein-ligand interactions, and the study of enzyme kinetics. This compound has also been used as an inhibitor of various enzymes, including cytochrome P450, proteases, and phosphatases.
作用機序
The mechanism of action of 4-amino-5-chlorothiophene-2-sulfonyl fluoride is not fully understood. It is believed that the compound binds to certain enzymes and disrupts their normal activity. This disruption is thought to be due to the presence of the fluorine atom, which is able to interact with the enzyme's active site, thus preventing it from performing its normal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450, proteases, and phosphatases. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
4-amino-5-chlorothiophene-2-sulfonyl fluoride has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a stable compound, and it can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has low environmental impact.
On the other hand, there are also some limitations to using this compound in laboratory experiments. It can be difficult to obtain in large quantities, and it is not always possible to obtain the pure compound. In addition, the compound is highly reactive, and it can interact with other compounds in the reaction mixture.
将来の方向性
The potential applications of 4-amino-5-chlorothiophene-2-sulfonyl fluoride are far from being fully explored. In the future, it is likely that the compound will continue to be used in the synthesis of biologically active compounds, as well as in the study of protein-ligand interactions. In addition, there is potential for the compound to be used in the development of new therapeutic agents. Furthermore, this compound could be used to study the effects of different environmental conditions on biochemical and physiological processes. Finally, the compound could be used to investigate the effects of different types of stress on biochemical pathways.
合成法
4-amino-5-chlorothiophene-2-sulfonyl fluoride is synthesized in two main steps. The first step involves the reaction of 4-chloro-2-thiophenecarboxylic acid with anhydrous hydrogen fluoride to form 4-chloro-2-thiophenecarboxylic acid fluoride. This reaction is usually carried out at room temperature in a sealed tube. The second step involves the reaction of the acid fluoride with ammonium sulfate to form this compound. This reaction is usually carried out in aqueous solution at a temperature of 60-80°C.
特性
IUPAC Name |
4-amino-5-chlorothiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFNO2S2/c5-4-2(7)1-3(10-4)11(6,8)9/h1H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXISAODPKBMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)



![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)

![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
